

Diazodiphenylmethane natural occurrence

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Compound Focus: Diazodiphenylmethane

CAS No.: 883-40-9

Cat. No.: S576965

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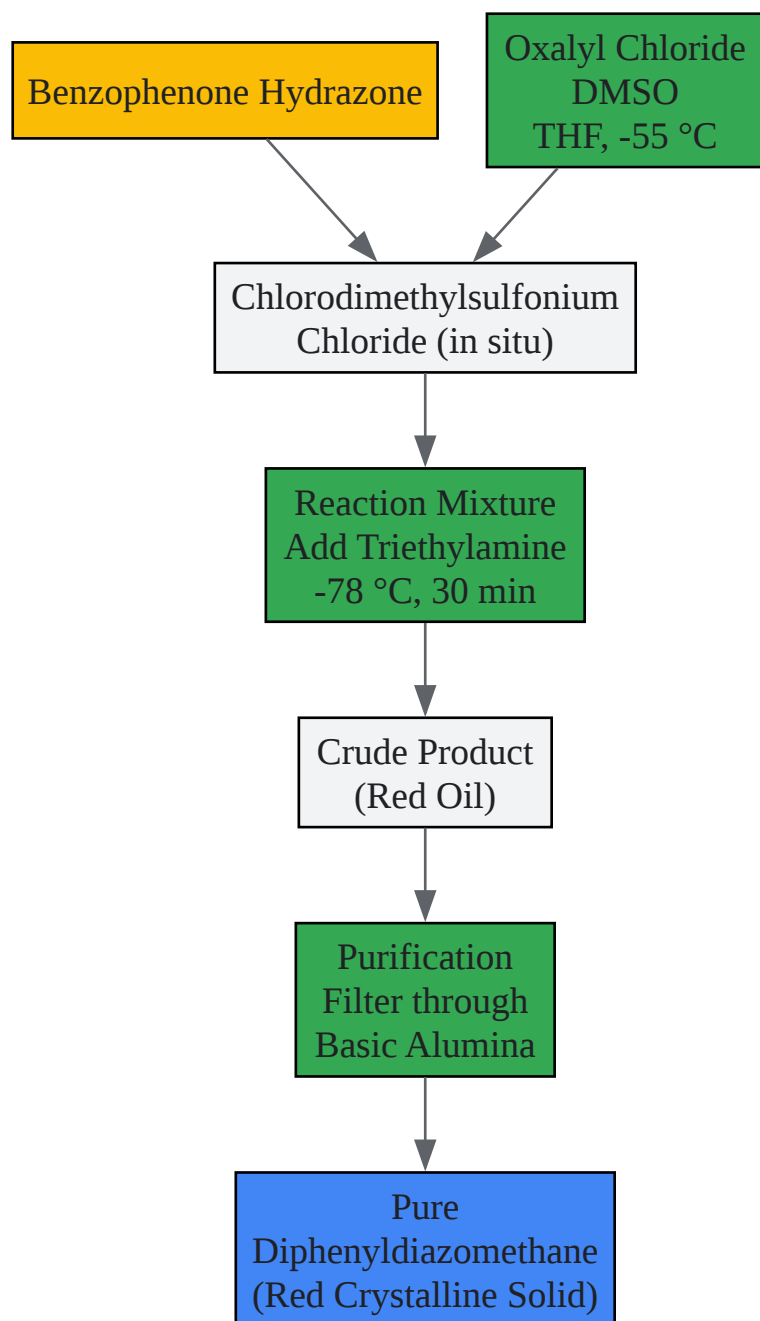
Synthesis of Diazodiphenylmethane

Diazodiphenylmethane is synthesized in the laboratory primarily through the dehydrogenation (oxidation) of benzophenone hydrazone. The table below summarizes two established methods:

Oxidizing Agent	Key Reagents & Conditions	Yield	Key Advantages
Chlorodimethylsulfonium chloride (generated <i>in situ</i>)	Oxalyl chloride, DMSO, Triethylamine, in THF at -78 °C to -50 °C [1]	93% [1]	Avoids environmentally deleterious heavy-metal salts; simpler purification [1]
Activated Manganese Dioxide (MnO₂)	Anhydrous KH ₂ PO ₄ , in Dichloromethane at 0 °C for 24 hours [2]	Not explicitly stated	Common reagent; procedure provided for continuous flow technology context [2]

Other synthesis methods noted in the literature include oxidation with **mercury(II) oxide**, **peracetic acid**, or **lead(IV) acetate** [3] [4] [5].

The following diagram illustrates the synthetic workflow using the high-yielding chlorodimethylsulfonium chloride method:



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Key Reactions and Applications

As a synthetic reagent, **diazodiphenylmethane** has several characteristic reactions:

- **Esterification with Carboxylic Acids:** It reacts with carboxylic acids to form (diphenyl)methyl esters, a reaction often used to study reaction kinetics and the influence of substituents [3] [6] [2].

- **Formation of Carbenes:** Upon heating or illumination with ultraviolet light, it decomposes to generate nitrogen gas and diphenylmethyl carbene, a highly reactive intermediate [3] [5].
- **Electrochemical Reduction:** When electrolyzed in a solution of dimethylformamide and tetrabutylammonium perchlorate, it can form an anion radical that reacts to produce benzophenone azine [3].

Detailed Experimental Protocol

The following is a detailed procedure for the synthesis of diphenyldiazomethane (**Diazodiphenylmethane**) using the high-yielding, heavy-metal-free method from *Organic Syntheses* [1].

Caution: Diazo compounds are toxic, irritating, and can be explosive. Handle behind a blast shield, wear appropriate personal protective equipment (PPE), and perform all manipulations in a fume hood.

- **Reaction Setup:** Flame dry a 1-L, three-necked round-bottom flask equipped with an overhead mechanical stirrer, two rubber septa, and a low-temperature thermometer adapter under a stream of nitrogen.
- **Reagent Preparation:**
 - Add dimethyl sulfoxide (DMSO, 3.98 mL, 56.0 mmol) and anhydrous tetrahydrofuran (THF, 450 mL) to the main flask and cool to -55 °C with stirring.
 - In a separate oven-dried 100-mL flask, combine oxalyl chloride (4.67 mL, 53.5 mmol) and THF (50 mL).
- **Formation of the Active Reagent:** Add the oxalyl chloride solution to the cooled DMSO/THF mixture over 10 minutes, maintaining the temperature between -55 °C and -50 °C. Hold at this temperature for 35 minutes, then cool the mixture to -78 °C using a dry-ice/acetone bath.
- **Oxidation of Hydrazone:** In another 100-mL flask, dissolve benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 0.107 mol) in THF (50 mL). Add this solution to the main reaction flask over 10 minutes. A deep-red color and a white precipitate (triethylamine hydrochloride) will form. Maintain the reaction at -78 °C for 30 minutes.
- **Initial Isolation:** While the mixture is still cold, filter it through a medium-porosity sintered-glass funnel into a 2-L flask. Rinse the solid precipitate with two 100-mL portions of THF. Concentrate the combined filtrate at room temperature using a rotary evaporator to obtain the crude product as a red oil (approx. 9.83 g, 99% yield, ~95% pure).
- **Final Purification:** Dissolve the crude product in 120 mL of pentane. Rapidly filter this solution through a pad of activated basic alumina (100 g) in a medium-porosity sintered-glass funnel, rinsing with pentane (~300 mL) until the filtrate is colorless. **Note:** Contact time with alumina must not exceed 5 minutes to prevent decomposition. Concentrate the filtrate by rotary evaporation to obtain analytically pure diphenyldiazomethane as red crystals (9.19 g, 93% yield).

Handling and Stability

Diazodiphenylmethane requires careful handling due to its inherent instability and potential hazards [1]:

- **Decomposition:** It decomposes on standing and is light-sensitive. Purified material should be stored sealed under an inert atmosphere at low temperature (e.g., in a freezer) and protected from light [1] [2].
- **Acid Sensitivity:** The compound is acid-sensitive and can decompose significantly upon contact with acidic materials, including silica gel, unless contact is very brief [2].

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